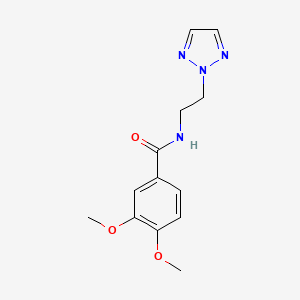

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

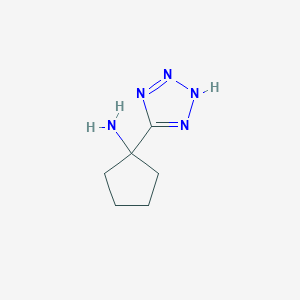

“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dimethoxybenzamide” is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a benzamide group and a dimethoxy group attached to the benzene ring .

Synthesis Analysis

The synthesis of 1,2,3-triazoles can be achieved through various methods, including the Huisgen cycloaddition, which is a [3+2] cycloaddition between an azide and an alkyne . The reaction is often catalyzed by copper(I) or ruthenium(II) complexes .Molecular Structure Analysis

The 1,2,3-triazole ring in the compound can exist in two tautomeric forms, 1H-1,2,3-triazole and 2H-1,2,3-triazole . The position of the hydrogen atom in the triazole ring differentiates these two forms .Chemical Reactions Analysis

1,2,3-Triazoles can undergo various chemical reactions, including alkylation, arylation, azide cycloaddition, oxidative cyclization, and rearrangement . The specific reactions that “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dimethoxybenzamide” can undergo would depend on the reaction conditions and the other reactants present.Wissenschaftliche Forschungsanwendungen

Triazole Derivatives in Medicinal Chemistry

Triazole derivatives are a class of five-membered heterocyclic compounds that have been extensively studied for their potential in drug development due to their diverse biological activities. These activities include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, making triazole compounds valuable in the search for new therapeutic agents (Ferreira et al., 2013). The synthesis of 1,4-disubstituted 1,2,3-triazoles, in particular, has garnered attention for its regioselective properties and potential in creating novel drugs with enhanced biological activities (Kaushik et al., 2019).

Environmental Implications of Benzamide and Triazole Derivatives

Compounds bearing benzamide and triazole scaffolds have also been explored for their environmental implications, notably in the context of pollution and water treatment. For instance, benzazoles and their derivatives, including benzamides, have been identified as pollutants of emerging concern due to their widespread use and persistence in aquatic environments (Zuiderveen et al., 2020). These compounds, often utilized in consumer products, can leach into water bodies, necessitating advanced treatment methods to mitigate their impact on ecosystems and human health.

Material Science and Chemistry Applications

The versatile nature of triazole derivatives extends to material science, where their stability and reactivity are leveraged in the synthesis of novel materials and chemical intermediates. The synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole have been reviewed, illustrating the broad utility of triazole-based compounds in developing new materials with desired properties (Parchenko, 2019).

Zukünftige Richtungen

The future research on “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dimethoxybenzamide” could focus on exploring its potential biological activities, given the known activities of other 1,2,3-triazole compounds . Additionally, studies could be conducted to optimize its synthesis and to explore its reactivity under various conditions.

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-[2-(triazol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-19-11-4-3-10(9-12(11)20-2)13(18)14-7-8-17-15-5-6-16-17/h3-6,9H,7-8H2,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHAHEZHRHHERB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCN2N=CC=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2724949.png)

![7,8-dimethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2724952.png)

![ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2724953.png)

![ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2724955.png)

![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2724958.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2724960.png)

![3-(2-((2-Chlorobenzyl)thio)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2724962.png)

![N-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2724963.png)

![[(2,3-dihydro-1H-inden-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2724968.png)